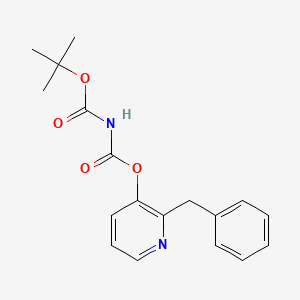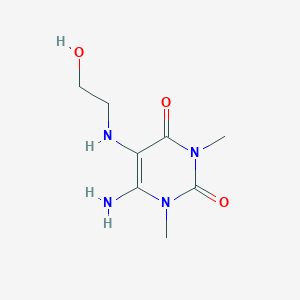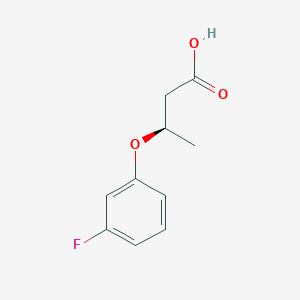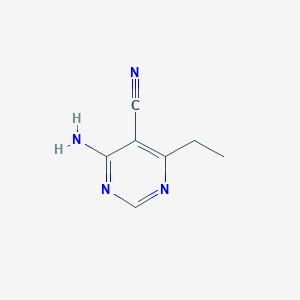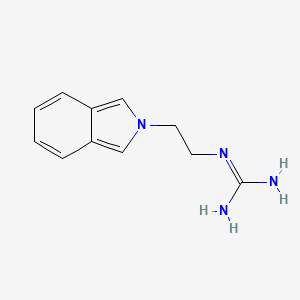
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-(chloromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce hydroxylated or carbonylated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloromethylpyridine: This compound has a similar structure but lacks the bromine atoms.
3-Bromo-5-chloropyridine: This compound is similar but lacks the chloromethyl group.
2,3-Dibromo-5-chloropyridine: This compound has bromine atoms at different positions and is used in regiospecific reactions.
Uniqueness
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is unique due to the presence of multiple halogen atoms and a chloromethyl group, which confer distinct reactivity and bioactivity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C6H3Br2Cl2N |
|---|---|
Molekulargewicht |
319.81 g/mol |
IUPAC-Name |
2,6-dibromo-3-chloro-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2Cl2N/c7-5-3(2-9)1-4(10)6(8)11-5/h1H,2H2 |
InChI-Schlüssel |
UYARDOZUCYVRLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Cl)Br)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





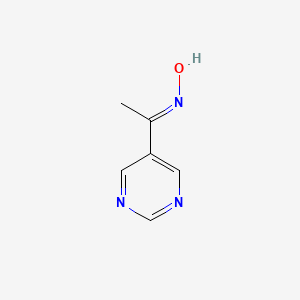
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)
